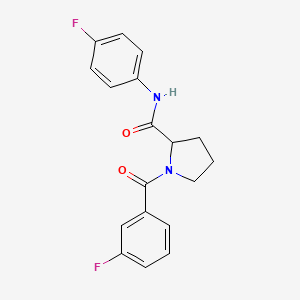
1-(3-fluorobenzoyl)-N-(4-fluorophenyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluorobenzoyl)-N-(4-fluorophenyl)prolinamide is a chemical compound that belongs to the family of prolinamide derivatives. It is a white solid that is soluble in organic solvents like methanol and acetonitrile. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
科学研究应用
1-(3-fluorobenzoyl)-N-(4-fluorophenyl)prolinamide has shown promising results in various scientific research applications. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells (Li et al., 2018). It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis (Tang et al., 2019). Additionally, it has been investigated as a potential inhibitor of enzymes like acetylcholinesterase and butyrylcholinesterase (Li et al., 2018).
作用机制
The mechanism of action of 1-(3-fluorobenzoyl)-N-(4-fluorophenyl)prolinamide is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway (Li et al., 2018). It has also been reported to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to their active sites (Li et al., 2018).
Biochemical and Physiological Effects:
This compound has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells (Li et al., 2018). It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis (Tang et al., 2019). Additionally, it has been investigated as a potential inhibitor of enzymes like acetylcholinesterase and butyrylcholinesterase (Li et al., 2018).
实验室实验的优点和局限性
The advantages of using 1-(3-fluorobenzoyl)-N-(4-fluorophenyl)prolinamide in lab experiments include its potential applications in drug discovery and development, asymmetric synthesis, and enzyme inhibition. However, its limitations include its high cost and limited availability.
未来方向
There are several future directions for the research on 1-(3-fluorobenzoyl)-N-(4-fluorophenyl)prolinamide. One direction is to further investigate its potential as an anticancer agent by studying its effects on different types of cancer cells. Another direction is to explore its potential as a chiral auxiliary in asymmetric synthesis by testing its efficiency in various reactions. Additionally, further research can be conducted to study its mechanism of action and to identify other potential targets for enzyme inhibition. Finally, efforts can be made to develop more efficient and cost-effective synthesis methods for this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development, asymmetric synthesis, and enzyme inhibition. Its synthesis method involves the reaction of 3-fluorobenzoyl chloride with N-(4-fluorophenyl)prolinamide in the presence of a base. This compound has been reported to exhibit anticancer activity, potential use as a chiral auxiliary, and inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase. However, its high cost and limited availability are limitations. Future research can be conducted to further investigate its potential as an anticancer agent, chiral auxiliary, enzyme inhibitor, and to develop more efficient synthesis methods.
合成方法
The synthesis of 1-(3-fluorobenzoyl)-N-(4-fluorophenyl)prolinamide involves the reaction of 3-fluorobenzoyl chloride with N-(4-fluorophenyl)prolinamide in the presence of a base like triethylamine. The reaction takes place in an organic solvent like dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization. This method has been reported in a research article by Li et al. (2018).
属性
IUPAC Name |
1-(3-fluorobenzoyl)-N-(4-fluorophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-13-6-8-15(9-7-13)21-17(23)16-5-2-10-22(16)18(24)12-3-1-4-14(20)11-12/h1,3-4,6-9,11,16H,2,5,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWXCZRWHYGCAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC=C2)F)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-phenyl-N-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B6016180.png)

![4-[2-(3-allyl-2-hydroxybenzylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B6016199.png)
![N,N-diethyl-2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6016203.png)
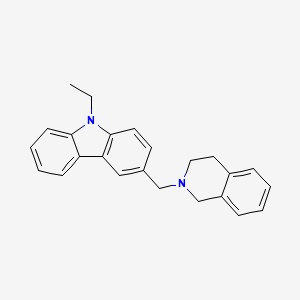
![3-[(3-ethoxy-4-hydroxy-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6016232.png)
![N-(4-isopropylphenyl)-1-[3-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B6016237.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B6016244.png)
![3-chloro-N-[(2,2,4-trimethyl-1(2H)-quinolinyl)carbonothioyl]benzamide](/img/structure/B6016255.png)
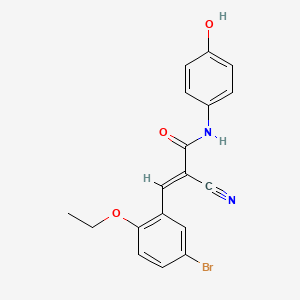
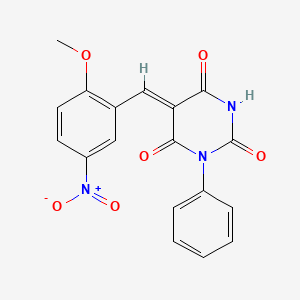
![6-(1-{[2-(2-furyl)pyrimidin-5-yl]methyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6016278.png)
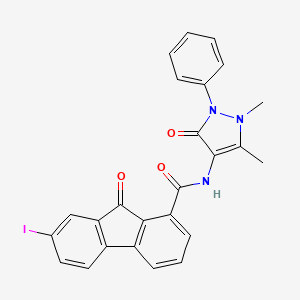
![2-(4-ethoxyphenyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6016285.png)